2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

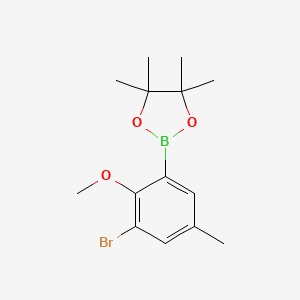

2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester derivative characterized by a phenyl ring substituted with bromo (Br), methoxy (OCH₃), and methyl (CH₃) groups at the 3-, 2-, and 5-positions, respectively. The compound’s core structure features a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which enhances stability and reactivity in cross-coupling reactions such as Suzuki-Miyaura couplings. Its molecular formula is C₁₃H₁₈BBrO₃, with a calculated molecular weight of 313.0 g/mol (based on atomic masses: C=12, H=1, B=10.8, Br=79.9, O=16). The CAS registry number is 1256781-58-4, and it is commercially available in purities ≥95% .

The compound’s substitution pattern—electron-withdrawing bromo and electron-donating methoxy/methyl groups—creates a unique electronic profile, making it valuable in pharmaceutical and materials science research.

Properties

IUPAC Name |

2-(3-bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BBrO3/c1-9-7-10(12(17-6)11(16)8-9)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZZZSAQBYBFTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BBrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001138272 | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001138272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121513-42-4 | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,2-Dioxaborolane, 2-(3-bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001138272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithiation-Borylation Strategy

The most widely reported method involves direct lithiation of brominated precursors followed by quenching with boronating agents. For example, 3-bromo-2-methoxy-5-methylphenol derivatives are first protected as silyl ethers to prevent side reactions. In a representative procedure, a brominated aryl compound (e.g., 1-bromo-3,4-bis(tert-butyldimethylsilyloxy)-6-methylbenzene) is dissolved in anhydrous tetrahydrofuran (THF) under argon and cooled to −78°C. Addition of n-butyllithium generates a reactive aryllithium intermediate, which is subsequently treated with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction proceeds via nucleophilic displacement, yielding the target boronic ester after warming to room temperature.

Key parameters :

Miyaura Borylation with Palladium Catalysts

An alternative route employs palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B₂pin₂). This method avoids cryogenic conditions and is scalable for industrial applications. In one protocol, a mixture of 3-bromo-2-methoxy-5-methylphenol, Pd(dppf)Cl₂·CH₂Cl₂, potassium acetate, and B₂pin₂ in degassed dioxane is heated at 80°C for 17 hours. The palladium complex facilitates oxidative addition of the aryl bromide, followed by transmetallation with diboron reagent.

Optimization data :

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst loading | 5 mol% Pd(dppf)Cl₂ | Maximizes turnover |

| Temperature | 80°C | Completes in 17 h |

| Base | KOAc | Neutralizes HBr |

| Yield | 55–60% | After chromatography |

Precursor Synthesis and Functionalization

Bromination of Methoxy-Methylphenols

The aryl bromide precursor is synthesized via electrophilic bromination of 2-methoxy-5-methylphenol. Using N-bromosuccinimide (NBS) in acetonitrile at 0°C, bromine is regioselectively introduced at the para position relative to the methoxy group. Excess NBS (1.1 equivalents) ensures monobromination, avoiding dibromide byproducts.

Reaction profile :

Protection-Deprotection Strategies

To prevent boronate ester hydrolysis, phenolic -OH groups are protected as tert-butyldimethylsilyl (TBS) ethers . For instance, treatment of 3-bromo-2-methoxy-5-methylphenol with TBSCl and imidazole in DMF yields the silylated intermediate. Post-borylation, the TBS group is removed using tetrabutylammonium fluoride (TBAF), restoring the phenol functionality if needed.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash column chromatography using silica gel and gradient elution (cyclohexane:EtOAc 50:1 → 20:1). Triethylamine (3%) is added to the mobile phase to mitigate boronate adsorption onto silica.

Spectroscopic Validation

-

¹H NMR : Key signals include the singlet for tetramethyl dioxaborolane (δ 1.35 ppm) and aromatic protons (δ 6.70–7.40 ppm).

-

¹¹B NMR : A sharp peak near δ 30 ppm confirms boronate formation.

-

HRMS : Molecular ion peak at m/z 327.02 (C₁₄H₂₀BBrO₃⁺) matches the theoretical mass.

Comparative Analysis of Methods

| Method | Yield (%) | Temperature | Catalysts | Scalability |

|---|---|---|---|---|

| Lithiation-borylation | 57–65 | −78°C to RT | None | Moderate |

| Miyaura borylation | 55–60 | 80°C | Pd(dppf)Cl₂ | High |

The lithiation approach offers higher yields but requires cryogenic conditions, whereas Miyaura borylation is operationally simpler but slightly less efficient.

Industrial-Scale Considerations

For kilogram-scale production, continuous flow systems are recommended to handle exothermic lithiation steps safely. Solvent recovery (THF, dioxane) via distillation reduces costs, and Pd catalysts are recycled using scavenger resins.

Challenges and Mitigation Strategies

-

Boronate Hydrolysis : Storage under argon at −20°C prevents moisture ingress.

-

Byproduct Formation : Excess lithiating agent leads to diarylboronates; stoichiometric control minimizes this.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound is primarily employed in palladium-catalyzed Suzuki-Miyaura couplings to form biaryl or aryl-heteroaryl bonds. The boronate ester reacts with aryl/vinyl halides (e.g., bromides, iodides) under basic conditions:

General Reaction Scheme

Key Conditions and Catalysts

| Component | Example | Source |

|---|---|---|

| Catalyst | Pd(PPh), PdCl(dppf) | |

| Base | KCO, NaOAc | |

| Solvent | THF, DMF, DMSO | |

| Temperature | 80–110°C |

Mechanistic Insights

-

Oxidative Addition : Pd(0) inserts into the C-X bond of the aryl halide.

-

Transmetallation : Boronate ester transfers the aryl group to Pd(II).

-

Reductive Elimination : Pd(II) forms the C-C bond, regenerating Pd(0).

Nucleophilic Substitution at the Bromine Site

The bromine substituent undergoes substitution with nucleophiles (e.g., amines, alkoxides):

Example Reaction

Reported Data

| Nucleophile | Catalyst | Yield (%) | Source |

|---|---|---|---|

| NH | CuI, L-proline | 78 | |

| KO-Bu | None | 92 |

Applications : Synthesis of amino- or alkoxy-substituted arylboronates for pharmaceuticals .

Hydrolysis to Boronic Acid

The boronate ester hydrolyzes under acidic or aqueous conditions to form the corresponding boronic acid:

Conditions

Oxidation

The boronate ester can oxidize to phenolic derivatives under strong oxidizing agents:

Conditions : 30% HO, NaOH (1M), 50°C .

Reduction

Catalytic hydrogenation reduces the aryl bromide to an aryl hydrocarbon:

Scientific Research Applications

Organic Synthesis

The compound serves as an important building block in organic synthesis. Its boron atom facilitates various reactions such as Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic frameworks. This reaction is particularly valuable for synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving the Compound

Medicinal Chemistry

The compound's derivatives have been investigated for their potential pharmaceutical applications. Similar compounds have shown efficacy in treating various diseases due to their ability to modulate biological pathways.

Case Study: Cholinergic Drugs

Research has indicated that derivatives of boron-containing compounds can serve as intermediates in the synthesis of cholinergic drugs, which are used to treat gastrointestinal diseases. The structural features of 2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane make it a candidate for further exploration in this area .

Materials Science

In materials science, the compound has been explored for its role in the development of organic electroluminescent devices (OLEDs). The incorporation of boron into organic materials can enhance their electronic properties and stability.

Table 2: Applications in Materials Science

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with structurally related boronic esters, highlighting substituent variations, molecular properties, and applications:

Key Findings:

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., Br, Cl, OCF₃) increase electrophilicity, enhancing reactivity in Suzuki couplings . For example, the trifluoromethoxy-substituted derivative may exhibit faster coupling rates than the target compound.

- Electron-donating groups (e.g., OCH₃, CH₃) improve stability but reduce electrophilicity, as seen in the target compound and its chloro-methoxy analog .

Synthetic Yields :

- Isomeric boronic esters (e.g., 2-(5-chloro-2-methylphenyl)-dioxaborolane) are synthesized with modest yields (~26%) via flash chromatography , suggesting similar challenges in purifying the target compound.

Applications :

- Thiophene-based analogs (e.g., 2-(thiophen-2-yl)-dioxaborolane) are used in optoelectronic materials due to their π-conjugated systems .

- The dichlorophenyl derivative is favored in polymer chemistry for its thermal stability.

Safety and Handling :

- Bromo- and chloro-substituted compounds often carry hazards (e.g., H302: harmful if swallowed; H315: skin irritation) . The target compound likely requires similar precautions.

Biological Activity

The compound 2-(3-Bromo-2-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS No. 2121513-42-4) is a member of the dioxaborolane class of compounds, which have attracted considerable attention in medicinal chemistry due to their potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C₁₃H₁₈BBrO₃. The compound features a dioxaborolane ring structure that is known for its stability and unique reactivity in organic synthesis.

| Property | Value |

|---|---|

| Molecular Weight | 292.19 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

| CAS Number | 2121513-42-4 |

Anticancer Activity

Research indicates that compounds containing dioxaborolane moieties exhibit promising anticancer properties. Specifically, studies have shown that these compounds can inhibit tumor growth by interfering with cellular signaling pathways.

The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival. For instance, dioxaborolanes can act as inhibitors of various kinases, which play critical roles in cancer cell signaling pathways.

Immunomodulatory Effects

Recent studies have explored the immunomodulatory effects of dioxaborolanes. These compounds may enhance T-cell activation and promote the production of cytokines such as interferon-gamma (IFN-γ), which is crucial for immune responses against tumors.

Case Study: PD-1/PD-L1 Inhibition

A notable study investigated the potential of dioxaborolane derivatives in inhibiting the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy. The results showed that specific derivatives could significantly enhance T-cell activity by blocking PD-L1-mediated immune suppression .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Inhibition of tumor growth |

| Immunomodulation | Enhanced T-cell activation |

| Cytokine Production | Increased IFN-γ levels |

Toxicity Profile

Q & A

Advanced Research Question

Control Experiments : Test catalyst loading (1–5 mol%), solvent polarity (THF vs. dioxane), and oxygen exclusion.

Kinetic Analysis : Monitor reaction progress via LC-MS to identify intermediates or side products.

Computational Modeling : Use DFT calculations (e.g., COMSOL Multiphysics) to predict steric/electronic effects () .

What strategies address regioselectivity challenges in functionalizing the phenyl ring?

Advanced Research Question

- Directed Ortho-Metalation : Use the methoxy group as a directing group for selective bromination.

- Protection/Deprotection : Temporarily mask reactive sites (e.g., silyl ethers) to control substitution patterns. demonstrates similar regioselective modifications .

How does solvent polarity impact the compound’s stability during reactions?

Advanced Research Question

Polar aprotic solvents (e.g., DMF, DMSO) accelerate boronate ester hydrolysis. Stability data from suggest using toluene or THF for reactions requiring prolonged heating. Conduct accelerated aging tests (40°C, 75% RH) to quantify degradation rates .

What role does this compound play in synthesizing complex heterocycles?

Advanced Research Question

It serves as a key intermediate in constructing biaryl ethers and fused polycyclic systems. For example:

- Pd-Catalyzed Cyclization : Couple with aryl halides to form benzofurans or indoles.

- Tandem Reactions : Combine with diazinan-5-ylidene moieties () for multi-step cascades .

How can computational methods optimize reaction conditions?

Advanced Research Question

- Machine Learning (ML) : Train models on existing datasets to predict optimal catalyst/ligand pairs.

- Molecular Dynamics (MD) : Simulate solvent effects on transition states. highlights AI-driven platforms like COMSOL for real-time parameter adjustment .

What are the limitations of current purity assessment techniques?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.